2,7-Dichloro-8-methylquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

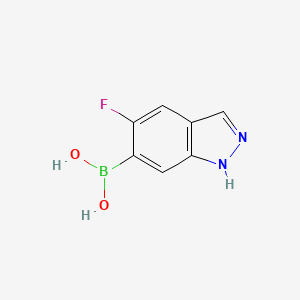

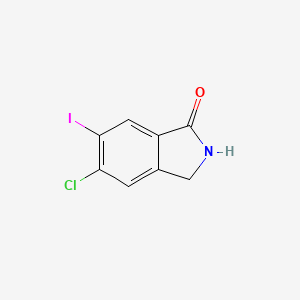

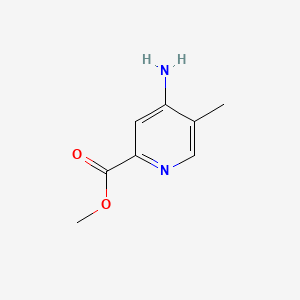

“2,7-Dichloro-8-methylquinoline” is a chemical compound with the molecular formula C10H7Cl2N . It is a nitrogen-containing bicyclic compound .

Synthesis Analysis

The synthesis of quinoline derivatives, including “2,7-Dichloro-8-methylquinoline”, has been a subject of interest in medicinal chemistry research . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics . The chemical modification of quinoline is one of the common approaches used in drug discovery, resulting in improved therapeutic effects .

Molecular Structure Analysis

The molecular structure of “2,7-Dichloro-8-methylquinoline” consists of 10 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . The average mass of the molecule is 212.075 Da and the monoisotopic mass is 210.995560 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,7-Dichloro-8-methylquinoline” include a molecular weight of 212.08 . The compound is typically stored at room temperature .

科学的研究の応用

- Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry .

- Quinoline is an essential segment of both natural and synthetic compounds .

- Various selected quinolines and derivatives have potential biological and pharmaceutical activities .

Pharmaceutical and Medicinal Chemistry

Organic Synthesis

- Quinoline derivatives are used in drug development due to their unique properties.

- They are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .

- Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .

- For example, Chlorquinaldol, a derivative of quinoline, is an antimicrobial agent used for local antisepsy .

Drug Development

Antimicrobial Agent

Treatment of Hemorrhoidal Disorders

- Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

- They are used extensively in the treatment of malaria .

Antimalarial Agent

Antidepressant and Anticonvulsant

Antiviral Agent

Anticancer Agent

Antihypertensive Agent

Anti-inflammatory Agent

Safety And Hazards

将来の方向性

The future directions for “2,7-Dichloro-8-methylquinoline” could involve further exploration of its synthesis and biological activities. Given its structural similarity to other quinoline derivatives that have shown promising biological activities, it could be a potential candidate for drug development .

特性

IUPAC Name |

2,7-dichloro-8-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-8(11)4-2-7-3-5-9(12)13-10(6)7/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWUNDFOALTTAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682423 |

Source

|

| Record name | 2,7-Dichloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dichloro-8-methylquinoline | |

CAS RN |

1215205-97-2 |

Source

|

| Record name | 2,7-Dichloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

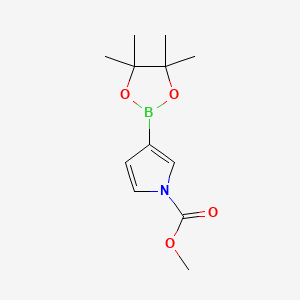

![2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B577902.png)

![2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B577916.png)